Clevudine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

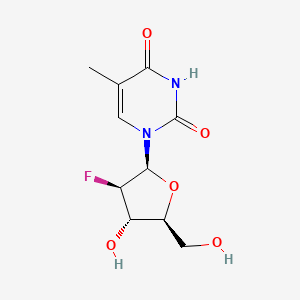

Clevudina es un fármaco antiviral utilizado principalmente para el tratamiento de las infecciones por el virus de la hepatitis B (VHB). Es un análogo de nucleósido que inhibe la replicación del VHB al interferir con la ADN polimerasa viral. Clevudina ha sido aprobada para su uso en Corea del Sur y Filipinas y se comercializa bajo los nombres comerciales Levovir y Revovir .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Clevudina puede sintetizarse a partir de 2-desoxi-2-fluoro-D-galactopiranosa. Los pasos clave en la síntesis implican la ciclación promovida por yodo y la escisión oxidativa para acceder al andamiaje L-arabinofuranósido . Otro método implica disolver un compuesto de fórmula II en un solvente orgánico, agregar ácido bromhídrico al 40% y fluoruro de tetrabutilamonio bajo condiciones de baño de hielo, seguido de la adición de trifluoroacetato de trietilamina .

Métodos de producción industrial

La producción industrial de clevudina implica un proceso de síntesis verde que incluye el uso de solventes orgánicos y reactivos específicos en condiciones controladas. Este método tiene como objetivo lograr un alto rendimiento y pureza al tiempo que se minimiza el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

Clevudina experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran clevudina incluyen ácido bromhídrico, fluoruro de tetrabutilamonio y trifluoroacetato de trietilamina. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran clevudina incluyen varios intermediarios que se procesan posteriormente para obtener el compuesto antiviral final. Estos intermediarios son cruciales para la síntesis y purificación de clevudina .

Aplicaciones Científicas De Investigación

Treatment of Chronic Hepatitis B Virus Infection

Clevudine has been approved for use in South Korea and several other countries for treating chronic hepatitis B. Its application is largely based on its ability to achieve significant reductions in HBV DNA levels in infected patients.

Efficacy Studies:

- A study involving 152 naïve patients demonstrated that a 48-week course of this compound resulted in a cumulative virologic response rate of 74.7% at 24 months, with higher efficacy observed in HBeAg-negative patients compared to HBeAg-positive patients (95.3% vs. 59.7%) .

- Another study reported an 81% cumulative rate of virologic response after 48 weeks of therapy .

Long-Term Outcomes:

- This compound has shown sustained antiviral effects even after treatment discontinuation, attributed to its ability to reduce covalently closed circular DNA (cccDNA) levels .

Comparison with Other Antivirals

In head-to-head studies, this compound has demonstrated superior efficacy compared to lamivudine:

- This compound achieved a higher rate of viral suppression and lower resistance rates at week 48 compared to lamivudine .

- The cumulative rates of virologic response were significantly better for this compound across various time points compared to other treatments .

Safety Profile and Side Effects

While this compound is generally well-tolerated, concerns have been raised regarding its long-term safety:

- Myopathy : A notable side effect associated with this compound therapy is the development of myopathy, which occurred in approximately 3.9% of patients during treatment . This condition was reversible upon discontinuation of the drug.

- Resistance Development : Resistance to this compound can develop over time, particularly in patients with prior exposure to other nucleoside analogs like lamivudine . The cumulative resistance rate was reported at 11% after 60 weeks of treatment .

Case Study Analysis

A retrospective analysis involving 95 cases of this compound-induced myopathy revealed that the average duration before symptom onset was approximately 14 months. Symptoms typically included progressive weakness in extremities .

Summary Table of Clinical Findings

| Study | Patient Population | Treatment Duration | Virologic Response Rate | Myopathy Incidence |

|---|---|---|---|---|

| Study A | 102 CHB Patients | 48 weeks | 81% | 3.9% |

| Study B | 152 Naïve Patients | 24 months | 74.7% (HBeAg-negative: 95.3%) | Not reported |

| Study C | Various CHB Patients | ~14 months | High response rates noted | Documented cases |

Mecanismo De Acción

Clevudina es un análogo de la timidina que actúa como sustrato para tres enzimas intracelulares: timidina quinasa citosólica, desoxicitidina quinasa citosólica y desoxipirimidina quinasa mitocondrial. Interfiere con la replicación de las células virales de la hepatitis B al inhibir la actividad de la ADN polimerasa viral y la transcriptasa inversa . Esta inhibición evita la síntesis de ADN viral, reduciendo así la replicación y propagación del virus.

Comparación Con Compuestos Similares

Clevudina es similar a otros análogos de nucleósidos como lamivudina, telbivudina y adefovir. Tiene un grupo fluoruro único en la posición 2’ de la porción furano, que lo distingue de otros compuestos . Esta diferencia estructural contribuye a su potente actividad antiviral y perfil de resistencia favorable .

Lista de compuestos similares

- Lamivudina

- Telbivudina

- Adefovir

- Entecavir

- Tenofovir

La estructura única y el mecanismo de acción de clevudina la convierten en un valioso agente antiviral para el tratamiento de infecciones crónicas por hepatitis B.

Propiedades

Número CAS |

163252-36-6 |

|---|---|

Fórmula molecular |

C10H13FN2O5 |

Peso molecular |

260.22 g/mol |

Nombre IUPAC |

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1 |

Clave InChI |

GBBJCSTXCAQSSJ-PQLACBALSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Apariencia |

Solid powder |

Key on ui other cas no. |

163252-36-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine 1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil 2'-deoxy-2'-fluoroarabinofuranosylthymine 2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil 2'-fluoro-5-methyl-1-beta-arabinosyluracil 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil 2'-fluoro-5-methylarabinosyluracil 2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled 2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl- 5-methyl-2'-fluoroarauracil Clevudine D-FMAU FMAU L-FMAU |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.